

Technical Guide: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde

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Compound of Interest

Compound Name:	6-Hydroxy-2,3,4-trimethoxybenzaldehyde
CAS No.:	832-65-5
Cat. No.:	B3286623

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Executive Summary

6-Hydroxy-2,3,4-trimethoxybenzaldehyde (CAS: Not frequently cited; PubChem CID: 5319402) is a highly functionalized aromatic aldehyde characterized by a specific substitution pattern: three methoxy groups at positions 2, 3, and 4, and a hydroxyl group at position 6 (ortho to the aldehyde). This compound serves as a critical building block in the synthesis of heterocyclic pharmacophores, particularly coumarins, chromones, and porphyrins. Its unique ortho-hydroxy aldehyde motif facilitates cyclization reactions, making it indispensable for developing bioactive scaffolds.

This guide distinguishes the specific isomer **6-Hydroxy-2,3,4-trimethoxybenzaldehyde** (MP: 63–65 °C) from its isomer 2-Hydroxy-3,4,5-trimethoxybenzaldehyde (MP: 46 °C), clarifying common nomenclature confusion in the literature.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers

- IUPAC Name: **6-Hydroxy-2,3,4-trimethoxybenzaldehyde**[1][2][3][4]
- Alternative Name: 2-Hydroxy-4,5,6-trimethoxybenzaldehyde (based on lowest locant rules, though less common in specific literature contexts).
- Molecular Formula: C₁₀H₁₂O₅
- Molecular Weight: 212.20 g/mol
- PubChem CID: 5319402[4]

Structural Topology

The molecule features a benzene core with a dense substitution pattern. The aldehyde (CHO) group at C1 is flanked by a hydroxyl (OH) group at C6 and a methoxy (OMe) group at C2.

- Intramolecular Hydrogen Bonding: The C6-OH group forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This interaction stabilizes the planar conformation and significantly influences the proton NMR shift of the hydroxyl group (typically >11 ppm).
- Electronic Environment: The ring is electron-rich due to the donation from three methoxy groups and the phenol, making the C5 position (the only unsubstituted carbon) susceptible to electrophilic attack or further functionalization.

Physicochemical Properties[3][4][6][7]

The following data distinguishes **6-Hydroxy-2,3,4-trimethoxybenzaldehyde** from its isomers.

Property	Value	Notes
Appearance	Pale yellow crystalline solid	Typical of polysubstituted benzaldehydes
Melting Point	63 – 65 °C	Distinct from 2-OH-3,4,5-OMe isomer (46 °C)
Solubility	Soluble in DCM, CHCl ₃ , Ethyl Acetate	Limited solubility in water
TLC R _f	0.52	Solvent: DCM/Hexane (9:[1][2][3][4][5]1)
pKa (Predicted)	~8.0 - 9.0	Phenolic OH acidity reduced by H-bonding
LogP (Predicted)	~1.5 - 1.8	Lipophilic character

Analytical Characterization

Accurate identification requires spectroscopic verification, particularly to differentiate from regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data based on synthesis in CDCl₃.

- ¹H NMR (400 MHz, CDCl₃):
 - δ 12.10 ppm (s, 1H): Chelated Phenolic OH (Downfield shift confirms ortho-relationship to CHO).
 - δ 10.10 ppm (s, 1H): Aldehyde CHO.
 - δ 6.19 ppm (s, 1H): Aromatic H-5. (Singlet indicates no adjacent protons).
 - δ 4.04, 3.90, 3.79 ppm (s, 3H each): Three distinct OMe environments.[1][2]
- ¹³C NMR (100 MHz, CDCl₃):

- Carbonyl: δ 192.8 ppm.
- Aromatic C-O: δ 162.2, 161.3, 155.6 ppm.
- Aromatic C-H: δ 95.4 ppm (C5).[1]
- Methoxy Carbons: δ 62.2, 61.4, 56.4 ppm.[1]

Infrared Spectroscopy (IR)

- ν \sim 1638 cm^{-1} : Carbonyl (C=O) stretching. The lower frequency (compared to typical 1700 cm^{-1}) reflects conjugation and intramolecular hydrogen bonding.
- ν \sim 2945 cm^{-1} : C-H stretching (Methoxy).

Synthesis & Production

The most efficient route utilizes 2,3,4-trimethoxyphenol as the precursor. Direct formylation is achieved via the Rieche Formylation using dichloromethyl methyl ether and titanium tetrachloride. This method is preferred over Vilsmeier-Haack for electron-rich phenols due to milder conditions and higher regioselectivity.

Synthetic Pathway (Diagram)



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Caption: Rieche formylation pathway converting 2,3,4-trimethoxyphenol to the target aldehyde via ortho-directed substitution.

Detailed Protocol (Rieche Formylation)

- Preparation: In a flame-dried flask under argon, dissolve 2,3,4-trimethoxyphenol (1.0 eq) in anhydrous Dichloromethane (DCM).

- Lewis Acid Addition: Cool to 0 °C. Add Titanium(IV) chloride (TiCl₄) (2.2 eq) dropwise. The solution will darken (deep red/purple) due to complexation.
- Formylation: Add Dichloromethyl methyl ether (1.1 eq) dropwise.
- Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (DCM/Hexane 9:1).^{[1][2][3]}
- Quenching: Pour the reaction mixture carefully onto crushed ice/water to hydrolyze the intermediate.
- Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).
- Yield: Expect ~56% yield of pale yellow solid (MP 63–65 °C).

Biological Relevance & Applications^[6]

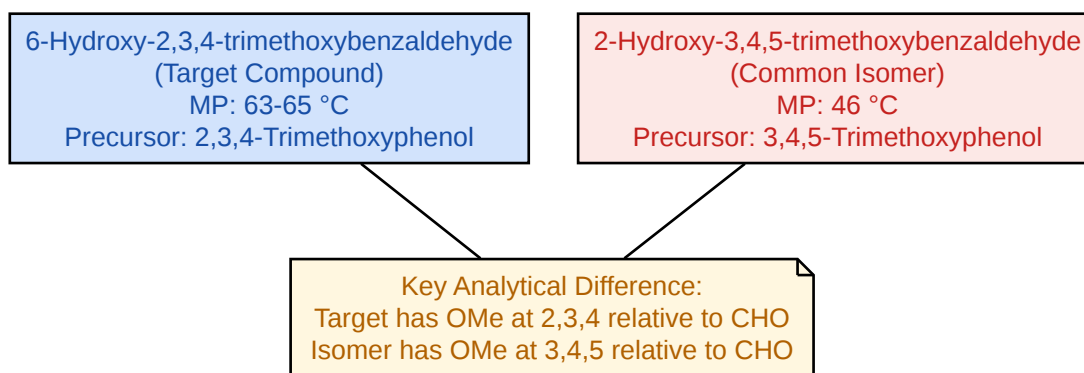
Drug Discovery & Pharmacophore Synthesis

The 6-hydroxy-2,3,4-trimethoxy motif is a "privileged structure" for synthesizing coumarins and chromones.

- Khellin Analogues: The compound acts as a precursor for analogues of Khellin, a natural vasodilator and bronchodilator.
- Porphyrin Synthesis: Used in Williamson ether syntheses to create electron-rich porphyrins for catalytic applications.
- Antioxidant Activity: The polyphenolic nature provides radical scavenging capability, relevant in neuroprotection research.

Isomer Differentiation Logic

Researchers often confuse this compound with 2-Hydroxy-3,4,5-trimethoxybenzaldehyde. The distinction is critical for structural assignment in natural product isolation.



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Caption: Structural and physical comparison of the two primary trimethoxy-salicylaldehyde isomers.

Safety & Handling (SDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon air exposure.
- Handling: Use standard PPE (gloves, goggles). Work in a fume hood to avoid inhalation of dust.

References

- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl₄. *Molecules*, 2015, 20, 5409-5422. (Source for synthesis, MP, and NMR data of Compound 12). [\[Link\]](#)
- Total Synthesis of Six 3,4-Unsubstituted Coumarins. *Molecules*, 2013, 18, 14455-14465. (Source for comparison with isomer 2-hydroxy-3,4,5-trimethoxybenzaldehyde). [\[Link\]](#)
- PubChem Compound Summary for CID 5319402: **6-Hydroxy-2,3,4-trimethoxybenzaldehyde**. National Center for Biotechnology Information. [\[Link\]](#)

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Sources

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